molecular formula C12H24N2O B13339349 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine

Katalognummer: B13339349
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: STKOUFGJTMSEDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(8-(Methoxymethyl)-6-azaspiro[34]octan-6-yl)propan-1-amine is a complex organic compound featuring a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the methoxymethyl and amine groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spirocyclic Amines: Compounds with similar spirocyclic structures and amine functionalities.

    Methoxymethyl Derivatives: Molecules featuring the methoxymethyl group, which can influence their reactivity and biological activity.

Uniqueness

3-(8-(Methoxymethyl)-6-azaspiro[34]octan-6-yl)propan-1-amine stands out due to its specific combination of a spirocyclic core, methoxymethyl group, and amine functionality

Eigenschaften

Molekularformel

C12H24N2O

Molekulargewicht

212.33 g/mol

IUPAC-Name

3-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-amine

InChI

InChI=1S/C12H24N2O/c1-15-9-11-8-14(7-3-6-13)10-12(11)4-2-5-12/h11H,2-10,13H2,1H3

InChI-Schlüssel

STKOUFGJTMSEDW-UHFFFAOYSA-N

Kanonische SMILES

COCC1CN(CC12CCC2)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.